molecular formula C16H40ClNO2 B12333674 Tetrabutylammonium chloride dihydrate

Tetrabutylammonium chloride dihydrate

Cat. No.: B12333674
M. Wt: 313.9 g/mol
InChI Key: WNJBQALVBHDKOM-UHFFFAOYSA-M
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Description

Tetrabutylammonium chloride dihydrate is an organic compound with the formula [(CH₃CH₂CH₂CH₂)₄N]Cl·2H₂O. It is a quaternary ammonium salt of chloride and appears as a white, water-soluble solid. This compound is often used as a phase transfer catalyst and a source of chloride ions in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium chloride dihydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:

[(CH3CH2CH2CH2)4N]OH+HCl[(CH3CH2CH2CH2)4N]Cl+H2O[(CH₃CH₂CH₂CH₂)₄N]OH + HCl → [(CH₃CH₂CH₂CH₂)₄N]Cl + H₂O [(CH3​CH2​CH2​CH2​)4​N]OH+HCl→[(CH3​CH2​CH2​CH2​)4​N]Cl+H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and drying under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium chloride dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.

    Solvents: Reactions are often carried out in polar solvents such as water or alcohols.

    Temperature: Mild to moderate temperatures are typically used to maintain the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce tetrabutylammonium hydroxide .

Mechanism of Action

Tetrabutylammonium chloride dihydrate exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the rate of chemical reactions. The molecular targets include various nucleophiles and electrophiles, and the pathways involved are typically those of nucleophilic substitution and ion exchange .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: Similar in structure but contains a bromide ion instead of a chloride ion.

    Tetrabutylammonium iodide: Contains an iodide ion and is used in similar applications as a phase transfer catalyst.

    Tetrabutylammonium fluoride: Used as a desilylation reagent in organic synthesis.

Uniqueness

Tetrabutylammonium chloride dihydrate is unique due to its high solubility in water and its effectiveness as a phase transfer catalyst. Compared to its bromide and iodide counterparts, it is less hygroscopic, making it easier to handle and store .

Properties

Molecular Formula

C16H40ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

tetrabutylazanium;chloride;dihydrate

InChI

InChI=1S/C16H36N.ClH.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;1H;2*1H2/q+1;;;/p-1

InChI Key

WNJBQALVBHDKOM-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.[Cl-]

Origin of Product

United States

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